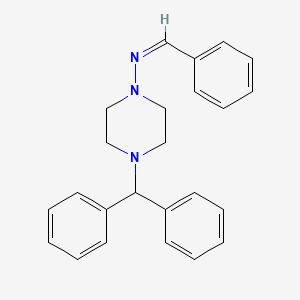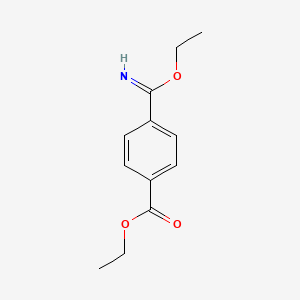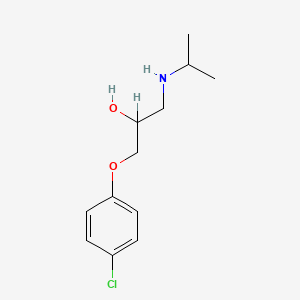![molecular formula C19H23N3O B1657778 3-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol CAS No. 5812-36-2](/img/structure/B1657778.png)
3-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol is a chemical compound with the molecular formula C19H23N3O and a molecular weight of 309.4 g/mol. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylbenzyl group and an imino group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol typically involves the reaction of 4-(4-methylbenzyl)piperazine with 3-formylphenol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and a reducing agent like sodium cyanoborohydride . The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with more stringent control of reaction parameters to ensure consistency and purity of the final product.
Chemical Reactions Analysis
3-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the imino group to an amine.
Substitution: The phenol group in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents, leading to the formation of substituted phenol derivatives.
Scientific Research Applications
3-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring and imino group are believed to play a crucial role in its biological activity. It may interact with enzymes or receptors in microbial cells, leading to the inhibition of their growth and proliferation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
3-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol can be compared with other similar compounds, such as:
4-(4-methylbenzyl)piperazine: This compound shares the piperazine ring and 4-methylbenzyl group but lacks the imino and phenol groups.
3-formylphenol: This compound contains the phenol ring and formyl group but lacks the piperazine and 4-methylbenzyl groups.
N-alkyl piperazine derivatives: These compounds have a piperazine ring with various alkyl substitutions and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
5812-36-2 |
|---|---|
Molecular Formula |
C19H23N3O |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C19H23N3O/c1-16-5-7-17(8-6-16)15-21-9-11-22(12-10-21)20-14-18-3-2-4-19(23)13-18/h2-8,13-14,23H,9-12,15H2,1H3/b20-14+ |
InChI Key |
FMRZXRRITULOQF-XSFVSMFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC(=CC=C3)O |
SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=CC=C3)O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(E)-Azepan-1-ylmethylideneamino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1657699.png)

![2-Methoxy-6-[(E)-(quinolin-2-ylhydrazinylidene)methyl]phenol](/img/structure/B1657702.png)
![N-[(4-Diethylaminophenyl)methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-YL)propanamide](/img/structure/B1657705.png)
![2-Chloro-5-[(4Z)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B1657707.png)
![(4E)-5-(2,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B1657710.png)
![2-[(E)-Azepan-1-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B1657711.png)

![2,6-Ditert-butyl-4-[(2,3-dimethoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B1657713.png)
![(4E)-5-[4-(Dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B1657714.png)

![3-[4-[2-fluoro-4-[(Z)-N-(4-fluoroanilino)-C-methylcarbonimidoyl]phenyl]piperazin-1-yl]propanenitrile](/img/structure/B1657717.png)
